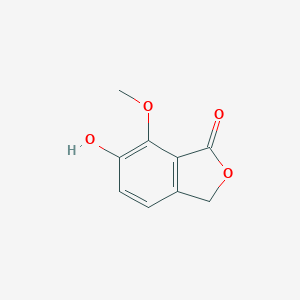

6-Hydroxy-7-methoxyphthalide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-7-methoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-12-8-6(10)3-2-5-4-13-9(11)7(5)8/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRKUCOJGROPHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1C(=O)OC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90228857 | |

| Record name | 6-Hydroxy-7-methoxyphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78213-30-6 | |

| Record name | 6-Hydroxy-7-methoxyphthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-7-methoxyphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Hydroxy-7-methoxyphthalide: Core Properties and Biological Significance

This guide provides a detailed overview of 6-Hydroxy-7-methoxyphthalide, a phthalide derivative of significant interest in the fields of pharmacology and drug metabolism. While not extensively characterized as an independent chemical entity, its role as a key metabolite of the widely used antitussive and potential anticancer agent, noscapine, underscores its importance. This document synthesizes the available scientific literature to offer researchers, scientists, and drug development professionals a comprehensive understanding of its fundamental properties within this biological context.

Introduction: A Metabolite of Significance

This compound, also identified in scientific literature as MA-2, is primarily recognized as a human and animal metabolite of noscapine.[1][2][3][4][5] Noscapine, a phthalideisoquinoline alkaloid derived from opium, has a long history of use as a cough suppressant and is currently under investigation for its anticancer properties.[1][6] The metabolic fate of noscapine is a critical area of study for understanding its efficacy, safety profile, and potential drug-drug interactions. This compound is one of the key products of this metabolic breakdown.

Chemical Identity and Physicochemical Properties

A comprehensive experimental characterization of the standalone physicochemical properties of this compound is not widely available in the public domain. However, its identity has been unequivocally established through analytical techniques in metabolic studies.

| Property | Value | Source |

| Chemical Name | This compound | [1][2][3][4][5] |

| Synonym | MA-2 | [1][2][3][4][5] |

| CAS Number | 78213-30-6 | [7][8] |

| Molecular Formula | C₉H₈O₄ | Inferred |

| Molecular Weight | 180.16 g/mol | Inferred |

Table 1: Chemical Identification of this compound.

Biological Formation: The Metabolic Pathway from Noscapine

This compound is formed in the body following the administration of noscapine.[1][2][3][4][5] The metabolic process primarily involves the cleavage of the C-C bond in the noscapine molecule. In vitro studies utilizing human liver microsomes and specific P450 isoforms have indicated that multiple cytochrome P450 enzymes are involved in the metabolism of noscapine, with CYP3A4 playing a significant role.[1]

The diagram below illustrates the metabolic conversion of noscapine to this compound.

Caption: Metabolic pathway of Noscapine to this compound.

Analytical Identification and Characterization

The identification of this compound as a noscapine metabolite has been primarily achieved through mass spectrometry.[1][2][3][4][5] Chromatographic techniques, such as gas chromatography (GC) and liquid chromatography (LC), are employed to separate the metabolite from other urinary components prior to mass spectrometric analysis.[2][9]

Experimental Protocol: Isolation and Identification from Urine (General Workflow)

The following outlines a generalized procedure for the detection of this compound in urine samples, based on methodologies described in the literature.

-

Sample Preparation:

-

Extraction:

-

A liquid-liquid extraction or solid-phase extraction is performed to isolate the metabolites from the urine matrix.

-

-

Chromatographic Separation:

-

The extracted sample is injected into a gas chromatograph or liquid chromatograph to separate the various metabolites.

-

-

Mass Spectrometric Detection:

-

The eluent from the chromatograph is introduced into a mass spectrometer.

-

The mass spectrum of the compound corresponding to this compound is obtained and compared with that of its isomer, 7-hydroxy-6-methoxyphthalide (MA-1), and other known compounds to confirm its identity.[5]

-

Biological Activity and Significance

The intrinsic biological activity of isolated this compound has not been extensively studied. Its primary significance lies in its role as a biomarker for noscapine metabolism. The quantification of this metabolite in urine provides valuable information on the pharmacokinetic profile of noscapine in different individuals and species.

Excretion Profile

Studies have quantified the excretion of this compound (as both free and conjugated forms) in the urine of various species after noscapine administration.

| Species | Percentage of Dose Excreted as this compound | Timeframe | Reference |

| Rats | 8.5% | First 48 hours | [1][2][3][4] |

| Rabbits | 1.7% | First 48 hours | [1][2][3][4] |

| Humans | 6.0% - 10.3% (one case up to 52.5%) | First 24 hours | [1][2][3][4] |

Table 2: Urinary Excretion of this compound following Noscapine Administration.

It has been noted that in all species studied, the conjugated form of this compound is excreted in significantly higher amounts (approximately 10 times more) than the free form.[3][4][5]

Synthesis

Currently, the primary described method for obtaining this compound is through its isolation as a metabolic product of noscapine. A dedicated synthetic route for this specific phthalide has not been detailed in the reviewed literature.

Safety and Handling

There is no specific safety and handling information available for this compound. Standard laboratory precautions for handling chemical compounds of unknown toxicity should be followed.

Future Directions

Further research is warranted to fully characterize the basic physicochemical properties of this compound. Elucidating its standalone pharmacological and toxicological profile would provide a more complete understanding of its contribution to the overall effects of noscapine. The development of a targeted chemical synthesis would be invaluable for obtaining larger quantities of the pure compound for such studies.

Conclusion

This compound is a key metabolite of the drug noscapine, formed primarily through the action of cytochrome P450 enzymes. Its identification and quantification in urine serve as important indicators of noscapine metabolism. While detailed information on its intrinsic properties is limited, its established role in the biotransformation of a clinically significant drug makes it a compound of interest for further investigation in the fields of drug development and pharmacology.

References

- Tsunoda, N., & Yoshimura, H. (1981). Metabolic fate of noscapine. III. Further studies on identification and determination of the metabolites. Xenobiotica, 11(1), 23-32.

-

ResearchGate. (n.d.). GC-MS detection and characterization of thebaine as a urinary marker of opium use | Request PDF. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). The GC-MS detection and characterization of reticuline as a marker of opium use | Request PDF. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Liquid chromatographic–atmospheric pressure chemical ionization mass spectrometric analysis of opiates and metabolites in rat urine after inhalation of opium | Request PDF. Retrieved January 24, 2026, from [Link]

-

McGill University. (2017, November 13). ISABB!Interna/onal Society for ar/ficial Cells, Blood Subs/tutes and Biotechnology. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Preclinical pharmacokinetics and bioavailability of noscapine, a tubulin-binding anticancer agent | Request PDF. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). GC-MS detection and tentative characterization of two noscapine metabolites in human urine and their potential as markers for opium and illicit heroin use | Request PDF. Retrieved January 24, 2026, from [Link]

-

Chemsrc. (n.d.). methyl vanillyl ether | CAS#:5533-03-9. Retrieved January 24, 2026, from [Link]

-

McGill University. (n.d.). Requirements for HBOC to be highly effective in the treatment of myocardial ischemia. Retrieved January 24, 2026, from [Link]

-

PubMed. (n.d.). Metabolic fate of noscapine. III. Further studies on identification and determination of the metabolites. Retrieved January 24, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Metabolic fate of noscapine.; III. Further studies on identification and determination of the metabolites. Retrieved January 24, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic fate of noscapine. III. Further studies on identification and determination of the metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. methyl vanillyl ether | CAS#:5533-03-9 | Chemsrc [chemsrc.com]

- 8. Page loading... [wap.guidechem.com]

- 9. researchgate.net [researchgate.net]

Navigating the Landscape of Naturally Occurring Hydroxylated and Methoxylated Compounds: A Technical Guide

This technical guide is designed for researchers, scientists, and drug development professionals investigating the natural occurrence, biosynthesis, and pharmacological potential of specific hydroxylated and methoxylated small molecules. It has come to our attention that the compound "6-Hydroxy-7-methoxyphthalide" is a frequent subject of inquiry. However, a thorough review of the scientific literature indicates that this specific structure may be a misnomer, as its natural occurrence is not documented. Instead, inquiries often lead to two distinct and scientifically significant compounds: 5-Hydroxy-7-methoxy-4-methylphthalide , a fungal metabolite, and 7-Hydroxymitragynine , a prominent alkaloid from the plant Mitragyna speciosa (Kratom).

This guide will therefore pivot to provide a comprehensive overview of these two compounds, addressing the likely points of interest for researchers in this field. We will delve into their natural sources, biosynthetic pathways, methods for isolation and characterization, and known biological activities, providing a robust resource for further investigation.

Part 1: The Fungal Phthalide - 5-Hydroxy-7-methoxy-4-methylphthalide

Phthalides are a class of bicyclic aromatic lactones that are widely distributed in plants and fungi.[1] They are known for a range of biological activities, making them interesting targets for drug discovery.

Natural Occurrence

The primary documented natural source of 5-Hydroxy-7-methoxy-4-methylphthalide is the endophytic fungus Penicillium crustosum.[2][3] This fungus has been isolated from coffee seeds.[2][3] Endophytic fungi, which live within plant tissues without causing apparent disease, are a rich source of novel secondary metabolites. The production of this phthalide by P. crustosum has been observed in liquid culture.[2][3]

Biosynthesis and Production in Culture

The biosynthesis of phthalides in fungi typically follows the polyketide pathway. While the specific enzymatic steps for 5-Hydroxy-7-methoxy-4-methylphthalide have not been fully elucidated, it is hypothesized to be derived from a polyketide precursor that undergoes cyclization, aromatization, and subsequent hydroxylation and methoxylation reactions.

Interestingly, the production of 5-Hydroxy-7-methoxy-4-methylphthalide by P. crustosum can be influenced by the addition of certain organic acids to the culture medium.[2][3] For instance, the addition of ferulic, quinic, cinnamic, and 3,4-(methylenedioxy) cinnamic acids to the culture medium has been shown to lead to the isolation of this compound alongside mycophenolic acid.[2][3] This suggests that these precursors or stressors may induce or enhance the biosynthetic pathway leading to this phthalide.

Extraction and Isolation Protocol

The following is a generalized protocol for the extraction and isolation of 5-Hydroxy-7-methoxy-4-methylphthalide from a liquid culture of Penicillium crustosum, based on described methodologies.[2][4]

Step 1: Fungal Cultivation

-

Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with Penicillium crustosum.

-

Incubate for 7 days to allow for initial fungal growth.

-

(Optional) Add organic acid precursors (e.g., ferulic and quinic acids) dissolved in a suitable solvent like DMSO to the culture and continue fermentation for an additional 13 days.

Step 2: Extraction

-

Separate the fungal mycelium from the culture broth by filtration.

-

Lyophilize the mycelium and the filtered broth separately.

-

Perform solvent extraction on both the mycelium and the lyophilized broth using a solvent such as ethyl acetate.

Step 3: Chromatographic Purification

-

Combine the crude extracts and subject them to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, for example, starting with 100% ethyl acetate and gradually increasing the polarity with methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the desired compound.

-

Pool the relevant fractions and perform further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to obtain the pure 5-Hydroxy-7-methoxy-4-methylphthalide.

Analytical Characterization

The structural elucidation of 5-Hydroxy-7-methoxy-4-methylphthalide is typically achieved through a combination of spectroscopic techniques:[2]

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition. MS/MS techniques can be used for fragmentation analysis to further confirm the structure.

Biological Activities

Currently, the specific biological activities of 5-Hydroxy-7-methoxy-4-methylphthalide are not extensively documented in the publicly available literature. However, other phthalides isolated from fungi and plants have demonstrated a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and antitumor activities.[1] Further investigation into the bioactivity of this particular fungal metabolite is warranted.

Part 2: The Kratom Alkaloid - 7-Hydroxymitragynine

7-Hydroxymitragynine is a terpenoid indole alkaloid and a key psychoactive component of the plant Mitragyna speciosa, commonly known as kratom.[5][6] It is a minor constituent of the plant's leaves but is a potent active metabolite of the more abundant alkaloid, mitragynine.[6][7][8]

Natural Occurrence and Biosynthesis

7-Hydroxymitragynine is found in the leaves of Mitragyna speciosa, a tropical evergreen tree in the coffee family (Rubiaceae) native to Southeast Asia.[5][7] Its concentration in dried kratom leaves is typically very low, often less than 0.05% of the dried leaf mass.[7]

The biosynthesis of 7-hydroxymitragynine in the plant is not fully understood, but it is known to be an oxidative metabolite of mitragynine.[6][7] In humans and mice, mitragynine is converted to 7-hydroxymitragynine in the liver by cytochrome P450 enzymes, specifically the CYP3A isoforms.[7] This metabolic conversion is crucial as 7-hydroxymitragynine is a much more potent opioid receptor agonist than its precursor, mitragynine.[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Production of 5-hydroxy-7-methoxy-4-methylphthalide in a culture of Penicillium crustosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. fda.gov [fda.gov]

- 6. 7-Hydroxymitragynine - Wikipedia [en.wikipedia.org]

- 7. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

"physical and chemical characteristics of 6-Hydroxy-7-methoxyphthalide"

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 6-Hydroxy-7-methoxyphthalide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical characteristics of this compound. Due to a notable scarcity of direct experimental data for this specific phthalide derivative in publicly accessible scientific literature and databases, this document synthesizes information from structurally related analogs and the broader class of phthalides to infer its properties. The guide covers its chemical structure, predicted physicochemical parameters, potential synthetic approaches, and expected spectral characteristics. Furthermore, it delves into the well-documented biological activities of the phthalide scaffold, offering a scientifically grounded perspective on the potential therapeutic relevance of this compound for professionals in drug discovery and development. This document serves as a foundational resource to stimulate and guide future research into this promising, yet understudied, molecule.

Introduction and Statement of Scarcity

Phthalides, a class of bicyclic lactones, are a significant group of natural and synthetic compounds with a wide array of biological activities.[1] Their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and neuroprotective effects, have made them attractive scaffolds in medicinal chemistry and drug development.[1][2] This guide focuses on a specific derivative, this compound.

It is imperative to state at the outset that a comprehensive search of prominent chemical databases (such as PubChem and Chemical Abstracts Service) and the broader scientific literature did not yield a specific entry or detailed experimental data for this compound. The vast majority of search results were dominated by the structurally distinct and pharmacologically different compound, 7-Hydroxymitragynine.[3][4]

Therefore, this guide has been meticulously compiled by leveraging data from structurally similar phthalides and general principles of organic chemistry to provide a predictive but scientifically robust profile of the target molecule. All inferred data is clearly identified as such to maintain the highest level of scientific integrity.

Molecular Structure and Identification

The fundamental structure of a phthalide consists of a benzene ring fused to a lactone ring. In this compound, the benzene ring is substituted with a hydroxyl (-OH) group at the 6-position and a methoxy (-OCH₃) group at the 7-position.

Chemical Structure

Caption: Chemical structure of this compound.

Molecular Formula and Weight

-

Molecular Formula: C₉H₈O₄

-

Molecular Weight: 180.16 g/mol

CAS Number

A specific CAS Registry Number for this compound could not be located.

Physicochemical Properties (Predicted)

The following properties are predicted based on the chemical structure and data from analogous compounds.

| Property | Predicted Value/Information | Basis for Prediction |

| Melting Point | Expected to be a solid at room temperature with a relatively high melting point, likely in the range of 150-200 °C. | Structurally similar compounds like 5-hydroxy-7-methoxy-4-methylphthalide and other substituted phthalides are crystalline solids with melting points in this range. The presence of a hydroxyl group allows for hydrogen bonding, which typically increases the melting point. |

| Boiling Point | Not applicable, likely to decompose at higher temperatures before boiling. | Complex aromatic compounds with polar functional groups often have high boiling points and may decompose before reaching them. |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like methanol, ethanol, acetone, and ethyl acetate. | The hydroxyl group provides some polarity for limited water solubility, while the aromatic ring and methoxy group contribute to its solubility in organic solvents. |

| Appearance | Likely a white to off-white crystalline solid. | Based on the appearance of similar phthalide derivatives. |

| pKa | The phenolic hydroxyl group is expected to be weakly acidic, with a pKa around 9-10. | This is a typical pKa range for phenolic hydroxyl groups. |

Chemical Reactivity and Stability

-

Lactone Ring Stability: The five-membered lactone ring is generally stable but can undergo hydrolysis under strong acidic or basic conditions to open the ring and form the corresponding carboxylic acid.

-

Phenolic Hydroxyl Group: The hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification. It also makes the aromatic ring more susceptible to electrophilic substitution reactions.

-

Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).

-

Stability: The compound is expected to be stable under standard laboratory conditions, but sensitive to strong oxidizing agents and extreme pH.

Predicted Spectral Data

While experimental spectra for this compound are not available, the following are expected characteristic signals based on its structure.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Two singlets or doublets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the benzene ring.

-

Methylene Protons: A singlet around δ 5.0-5.5 ppm for the two protons of the CH₂ group in the lactone ring.

-

Methoxy Protons: A singlet around δ 3.8-4.0 ppm for the three protons of the methoxy group.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration, likely in the range of δ 5.0-10.0 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: A signal in the downfield region, around δ 165-175 ppm, corresponding to the lactone carbonyl carbon.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 100-160 ppm). The carbons attached to the oxygen atoms will be further downfield.

-

Methylene Carbon: A signal around δ 65-75 ppm for the CH₂ carbon in the lactone ring.

-

Methoxy Carbon: A signal around δ 55-60 ppm for the methoxy carbon.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1740-1780 cm⁻¹ characteristic of a five-membered lactone carbonyl group.

-

C-O Stretch: Absorption bands in the region of 1000-1300 cm⁻¹ corresponding to the C-O stretching of the lactone, ether, and phenol.

-

Aromatic C=C Stretch: Multiple absorption bands in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

-

Molecular Ion Peak (M⁺): An intense peak at m/z = 180.

-

Fragmentation Pattern: Expect fragmentation patterns involving the loss of CO, CHO, and CH₃ from the molecular ion.

Potential Synthesis and Experimental Workflows

While a specific synthesis for this compound has not been reported, a plausible synthetic route can be proposed based on established methods for phthalide synthesis.

Hypothetical Synthetic Pathway

Caption: A generalized hypothetical synthetic workflow for this compound.

Step-by-Step Protocol (Hypothetical)

-

Starting Material Selection: A plausible starting material would be a commercially available or readily synthesizable substituted toluene derivative, for instance, 2-hydroxy-3-methoxy-toluene. Protecting the hydroxyl group might be necessary in subsequent steps.

-

Oxidation: The methyl group of the toluene derivative would be oxidized to a carboxylic acid using a suitable oxidizing agent like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). This would yield the corresponding benzoic acid derivative.

-

Reduction: The carboxylic acid would then be selectively reduced to the corresponding alcohol. This can be achieved using reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

-

Lactonization: The resulting benzylic alcohol with the adjacent carboxylic acid (or a precursor that can be converted to it) would undergo an intramolecular esterification (lactonization) to form the phthalide ring. This is often acid-catalyzed.

-

Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.

Note: This is a generalized and hypothetical pathway. The actual synthesis would require careful optimization of reagents and reaction conditions.

Biological Activity and Therapeutic Potential

While no biological studies have been conducted on this compound specifically, the broader class of phthalides exhibits a remarkable range of pharmacological activities.[1][2][5]

-

Neuroprotective Effects: Several phthalides, such as butylphthalide, have shown promise in preclinical models of neurological disorders like stroke and Alzheimer's disease.[5]

-

Anti-inflammatory Activity: Phthalides isolated from various plant sources have demonstrated significant anti-inflammatory properties.[2]

-

Antimicrobial and Antifungal Activity: A number of natural and synthetic phthalides have been reported to possess antibacterial and antifungal activities.[1][2]

-

Anticancer Activity: Some phthalide derivatives have been investigated for their cytotoxic effects on various cancer cell lines.[2]

The presence of the hydroxyl and methoxy groups on the aromatic ring of this compound could modulate its biological activity and pharmacokinetic profile compared to other phthalides. Further research is warranted to explore the therapeutic potential of this specific compound.

Conclusion

This compound represents an under-investigated molecule within the pharmacologically significant class of phthalides. This technical guide, by necessity, has relied on extrapolation from related compounds to construct a foundational understanding of its physical and chemical characteristics. The predicted properties and potential synthetic routes outlined herein provide a starting point for researchers interested in exploring this compound. The diverse biological activities of the phthalide scaffold suggest that this compound could be a valuable target for future drug discovery and development efforts, particularly in the areas of neuroprotection and anti-inflammatory therapies. It is our hope that this guide will catalyze further investigation into this and other novel phthalide derivatives.

References

-

7-Hydroxymitragynine. In: Wikipedia. ; 2023. Accessed January 25, 2026. [Link]3]

-

7-Hydroxymitragynine. PubChem. Accessed January 25, 2026. [Link]4]

- A new indole alkaloid, 7α-hydroxy-7H-mitragynine, from Mitragyna speciosa in thailand. Planta Med. 1994;60(6):580-581.

-

7-Hydroxy mitragynine Solvent Standard and UV Spectrum. ResearchGate. Accessed January 25, 2026. [Link]

-

6-Acetyl-7-hydroxy-3-methoxyjuglone - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Accessed January 25, 2026. [Link]

-

CASRN Chemical Abstracts Service (CAS) Registry Number* ChemName Preferred Chemical Abstracts (CA) Index Name. EPA. Accessed January 25, 2026. [Link]

-

Notes 850. Lactones. Part VII2 The Synthesis of 5-Hydroxy- 7 -met hox yphthalide. RSC Publishing. Accessed January 25, 2026. [Link]

-

Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. RSC Publishing. Published March 27, 2020. Accessed January 25, 2026. [Link]

-

Advances in the phytochemistry and pharmacology of plant-derived phthalides. PMC. Published November 29, 2023. Accessed January 25, 2026. [Link]

-

Synthesis of (±)-7-Hydroxylycopodine. PMC. Published January 27, 2011. Accessed January 25, 2026. [Link]

-

2'-Hydroxy-4-methoxychalcone. PubChem. Accessed January 25, 2026. [Link]

-

Infrared spectrum of 6-hydroxy-4-methyl-5,7-(bis p-chlorophenylazo)coumarin. ResearchGate. Accessed January 25, 2026. [Link]

-

4,6-Dihydroxy-5-methoxy-7-methylphthalide. PubChem. Accessed January 25, 2026. [Link]

-

Chemistry and biological activities of naturally occurring phthalides. ResearchGate. Accessed January 25, 2026. [Link]

-

6-Ethyl-7-hydroxy-4-methylcoumarin. SpectraBase. Accessed January 25, 2026. [Link]

-

A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews. Published May 4, 2022. Accessed January 25, 2026. [Link]

-

6-[(2S,3R)-3-[(3R)-3,4-Dihydro-6,8-dihydroxy-5-methyl-1-oxo-1H - -2-benzopyran-3-yl]-2-hydroxybutyl]tetrahydro-4-hydroxy-5,5-dimethyl-2H-pyran-2-yl]methoxymethyl]. CAS Common Chemistry. Accessed January 25, 2026. [Link]

-

Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. ResearchGate. Published March 27, 2020. Accessed January 25, 2026. [Link]

-

Comparison of observed and calculated FT-IR spectra of 8-formyl-7hydroxy-4-methylcoumarin. ResearchGate. Accessed January 25, 2026. [Link]

-

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(((2R,3R,4R,5R,6S). PubChem. Accessed January 25, 2026. [Link]

- A kind of method for preparing 7 hydroxyl mitragynines.

-

Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity. PubMed. Accessed January 25, 2026. [Link]

-

6-Amino-7-hydroxy-4-methyl-2H-1-benzopyran-2-one. PubChem. Accessed January 25, 2026. [Link]

-

Synthesis of Single-Enantiomer 6-Hydroxy-7-phenyl-1,4-oxazepan-5-ones. Sci-Hub. Accessed January 25, 2026. [Link]

-

4'-Hydroxy-4-methoxychalcone. PubChem. Accessed January 25, 2026. [Link]

-

7-Hydroxy-6-methylcoumarin. PubChem. Accessed January 25, 2026. [Link]

-

7-Hydroxy-5-methoxy-4-methylphthalide. PubChem. Accessed January 25, 2026. [Link]

-

4-Methoxyphenol. PubChem. Accessed January 25, 2026. [Link]

-

4-Hydroxy-2-Methoxybenzaldehyde. PubChem. Accessed January 25, 2026. [Link]

Sources

- 1. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 7-Hydroxymitragynine - Wikipedia [en.wikipedia.org]

- 4. 7-Hydroxymitragynine | C23H30N2O5 | CID 44301524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Advances in the phytochemistry and pharmacology of plant-derived phthalides - PMC [pmc.ncbi.nlm.nih.gov]

6-Hydroxy-7-methoxyphthalide: A Technical Guide to an Under-Explored Bioactive Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Potential of 6-Hydroxy-7-methoxyphthalide

Phthalides, a class of bicyclic aromatic lactones, are a cornerstone of natural product chemistry, with a rich history of use in traditional medicine and a growing presence in modern drug discovery.[1][2][3] These compounds, found in various plants and fungi, exhibit a remarkable breadth of biological activities, including neuroprotective, anti-inflammatory, and anti-cancer properties.[4][5][6][7] Within this diverse family lies this compound, a specific, yet sparsely studied, polysubstituted phthalide. Due to a significant lack of direct research on this molecule, this technical guide will delve into the known chemistry and biology of the broader phthalide class to illuminate the potential of this compound as a valuable scaffold for therapeutic innovation. By examining the synthesis, biological activities, and mechanisms of action of its structural analogs, we can construct a predictive framework for its properties and guide future research endeavors.

Physicochemical Properties of the Phthalide Core

To understand the potential behavior of this compound in biological systems, we can infer its properties from the fundamental phthalide structure and related analogs. The table below summarizes key computed physicochemical properties for a representative phthalide, 7-hydroxy-5-methoxy-3H-2-benzofuran-1-one, which shares a similar substitution pattern.

| Property | Value | Source |

| Molecular Weight | 180.16 g/mol | PubChem |

| XLogP3 | 1.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 55.8 Ų | PubChem |

Table 1: Computed physicochemical properties for the related compound 7-hydroxy-5-methoxy-3H-2-benzofuran-1-one.

Synthesis of the Phthalide Scaffold: A Generalized Approach

Caption: Retrosynthetic analysis for this compound.

A plausible forward synthesis would involve the following key steps, starting from a suitably substituted toluene derivative:

Experimental Protocol: A Generalized Synthetic Pathway

-

Starting Material Selection: Begin with a commercially available, appropriately substituted toluene derivative, such as 2-methyl-3-methoxyphenol.

-

Ortho-Lithiation and Carboxylation: Directing the lithiation to the position ortho to the hydroxyl group, followed by quenching with carbon dioxide, would introduce the carboxylic acid moiety.

-

Benzylic Oxidation: The methyl group can then be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

-

Lactonization: Finally, reduction of one of the carboxylic acid groups to an alcohol, followed by acid-catalyzed intramolecular esterification (lactonization), would yield the desired this compound.

This proposed pathway offers a flexible and logical approach to the synthesis of this and other polysubstituted phthalides, allowing for the introduction of various functional groups to explore structure-activity relationships.

The Pharmacological Landscape of Phthalides: A Proxy for Biological Activity

Given the absence of direct biological data for this compound, we turn to the extensive research on its structural relatives to forecast its potential therapeutic applications. Phthalides as a class have demonstrated significant activity in several key areas of pharmacology.[1][4][5]

Neuroprotective Effects

A substantial body of evidence points to the neuroprotective capabilities of phthalides.[7][8] Compounds such as ligustilide and n-butylphthalide, isolated from medicinal plants like Angelica sinensis, have shown promise in models of neurodegenerative diseases.[1][7]

Mechanism of Action: A Hypothetical Pathway

The neuroprotective effects of phthalides are believed to be multifactorial, involving the modulation of several key signaling pathways. A proposed mechanism involves the inhibition of inflammatory cascades and the reduction of oxidative stress within the central nervous system.

Caption: Proposed neuroprotective signaling pathway for phthalides.

Anti-inflammatory Activity

The anti-inflammatory properties of phthalides are well-documented and represent a significant area of their therapeutic potential.[9][10] These compounds have been shown to suppress the production of key inflammatory mediators.

Mechanism of Action: Targeting Inflammatory Cascades

Phthalides can exert their anti-inflammatory effects by inhibiting the activation of transcription factors like NF-κB and downregulating the expression of pro-inflammatory enzymes and cytokines.[1]

Experimental Protocol: In Vitro Anti-inflammatory Assay

A standard in vitro assay to evaluate the anti-inflammatory potential of a novel phthalide would involve the following steps:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.

-

Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

-

Treatment: Co-treat the cells with varying concentrations of the test phthalide.

-

Analysis: Measure the production of nitric oxide (NO) in the cell supernatant using the Griess reagent. Additionally, quantify the expression levels of pro-inflammatory cytokines like TNF-α and IL-6 using ELISA or qPCR.

A significant reduction in NO and cytokine levels in the presence of the phthalide would indicate potent anti-inflammatory activity.

Anti-Cancer Potential

Several studies have highlighted the anti-cancer properties of phthalides, demonstrating their ability to inhibit the proliferation of various cancer cell lines.[2][6][11]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anti-cancer effects of phthalides are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

Caption: Proposed anti-cancer mechanism of action for phthalides.

Future Directions and Drug Development Potential

The diverse biological activities exhibited by the phthalide class of compounds strongly suggest that this compound is a promising, yet untapped, resource for drug discovery. The presence of hydroxyl and methoxy groups on the aromatic ring provides handles for further chemical modification, allowing for the creation of a library of derivatives with potentially enhanced potency and selectivity.

Key areas for future research include:

-

Definitive Synthesis: The development and publication of a robust and scalable synthesis for this compound is a critical first step.

-

In-depth Biological Evaluation: A comprehensive screening of its biological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects, is necessary to validate the predictions based on its structural analogs.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound will be crucial for its development as a therapeutic agent.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a series of derivatives will help to identify the key structural features responsible for its biological activity and to optimize its pharmacological profile.

Conclusion

While direct experimental data on this compound remains elusive, a comprehensive review of the phthalide literature provides a strong foundation for predicting its potential as a valuable bioactive molecule. The well-established neuroprotective, anti-inflammatory, and anti-cancer properties of its structural analogs make a compelling case for its further investigation. This technical guide serves as a call to action for the scientific community to explore the untapped potential of this enigmatic phthalide and to unlock its promise for the development of novel therapeutics.

References

-

Advances in the phytochemistry and pharmacology of plant-derived phthalides. (2023). Phytochemistry Letters. [Link]

- Beck, J. J., & Chou, S. C. (2007). Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity. Current Organic Chemistry.

-

Recent advances in natural phthalides: Distribution, chemistry, and biological activities. (2022). Fitoterapia. [Link]

-

Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo. (2020). European Journal of Medicinal Chemistry. [Link]

-

Novel phthalide compounds from Sparassis crispa (Hanabiratake), Hanabiratakelide A-C, exhibiting anti-cancer related activity. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Neuroprotective Effect of Phthalide Derivative CD21 against Ischemic Brain Injury: Involvement of MSR1 Mediated DAMP peroxiredoxin1 Clearance and TLR4 Signaling Inhibition. (2020). ACS Chemical Neuroscience. [Link]

-

Mild and Efficient Synthesis of Polysubstituted Phthalimides and Piperidines Catalyzed by DABCO. (2015). Letters in Organic Chemistry. [Link]

-

Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. (2018). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. (2022). Molecules. [Link]

-

Phthalimides: developments in synthesis and functionalization. (2024). RSC Advances. [Link]

-

An Overview of Natural and Synthetic Phthalides Involved in Cancer Studies: Past, Present, and Future. (2022). ChemistrySelect. [Link]

-

Chemistry and biological activities of naturally occurring phthalides. (2006). Current Medicinal Chemistry. [Link]

-

Neuroprotective and Cytotoxic Phthalides from Angelicae Sinensis Radix. (2016). Molecules. [Link]

-

Therapeutic Potential of Phthalimide Derivatives: A Review. (2019). Journal of Pharmacy and Pharmacology. [Link]

-

Ingredient: Phthalide. (n.d.). Caring Sunshine. [Link]

-

A Preliminary Finding: N-butyl-phthalide Plays a Neuroprotective Role by Blocking the TLR4/HMGB1 Pathway and Improves Mild Cognitive Impairment Induced by Acute Cerebral Infarction. (2024). Journal of Integrative Neuroscience. [Link]

-

Antiangiogenic activity of phthalides-enriched Angelica Sinensis extract by suppressing WSB-1/pVHL/HIF-1α/VEGF signaling in bladder cancer. (2017). Scientific Reports. [Link]

-

Neuroprotective and Cytotoxic Phthalides from Angelicae Sinensis Radix. (2016). Molecules. [Link]

-

Phthalic anhydride (PA): a valuable substrate in organic transformations. (2022). RSC Advances. [Link]

-

Polyphenols, Alkaloids, and Terpenoids Against Neurodegeneration: Evaluating the Neuroprotective Effects of Phytocompounds Through a Comprehensive Review of the Current Evidence. (2024). International Journal of Molecular Sciences. [Link]

-

Research progress of structures and pharmacological activities of phthalides from Angelica sinensis. (2019). Chinese Traditional and Herbal Drugs. [Link]

-

A Concise Review on Phthlazine Derivatives and its Biological Activities. (2021). PharmaInfo. [Link]

-

Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud. (2018). Molecules. [Link]

-

A Review on the Synthesis of Polypeptoids. (2022). Polymers. [Link]

-

Synthesis and characterization of di-disubstituted phthalocyanines. (2007). The Journal of Organic Chemistry. [Link]

Sources

- 1. Advances in the phytochemistry and pharmacology of plant-derived phthalides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.itu.edu.tr [research.itu.edu.tr]

- 3. caringsunshine.com [caringsunshine.com]

- 4. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in natural phthalides: Distribution, chemistry, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Neuroprotective and Cytotoxic Phthalides from Angelicae Sinensis Radix - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Preliminary Finding: N-butyl-phthalide Plays a Neuroprotective Role by Blocking the TLR4/HMGB1 Pathway and Improves Mild Cognitive Impairment Induced by Acute Cerebral Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel phthalide compounds from Sparassis crispa (Hanabiratake), Hanabiratakelide A-C, exhibiting anti-cancer related activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Aromatic Complexity: A Technical Guide to the Biosynthesis of Phthalides in Nature

Abstract

Phthalides represent a structurally diverse class of natural products, predominantly found in the plant family Apiaceae and various fungal genera. These bicyclic lactones are the aromatic heart of many traditional medicines and are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including neuroprotective, anti-inflammatory, and anti-cancer properties. The journey from simple metabolic precursors to the intricate phthalide scaffold is a testament to the elegance and efficiency of nature's biosynthetic machinery. This in-depth technical guide provides a comprehensive exploration of the biosynthesis of phthalides, designed for researchers, scientists, and drug development professionals. We will dissect the core biosynthetic pathways, from the initial commitment of primary metabolites to the final tailoring reactions that generate the vast chemical diversity of this compound class. This guide will delve into the key enzymatic players, their mechanisms of action, and the regulatory networks that govern their production. Furthermore, we will present detailed experimental workflows and methodologies for the investigation of these pathways, providing a robust framework for future research and bioengineering efforts.

Introduction: The Significance of Phthalides

Phthalides are a class of bicyclic aromatic lactones, with the parent compound being 1(3H)-isobenzofuranone. In nature, they are rarely found in their simplest form, but rather as a diverse array of substituted derivatives, which contributes to their broad spectrum of biological activities. For centuries, phthalide-containing plants such as Angelica sinensis (Dong Quai) and Ligusticum chuanxiong have been cornerstones of traditional Chinese medicine, used to treat a variety of ailments ranging from cardiovascular diseases to menstrual disorders[1].

The pharmacological potential of phthalides is exemplified by l-3-n-butylphthalide (l-NBP), a compound originally isolated from the seeds of celery (Apium graveolens). L-NBP has been approved as a drug for the treatment of ischemic stroke, showcasing the therapeutic relevance of this class of natural products[2]. Other notable phthalides, such as sedanolide and ligustilide, contribute to the characteristic aroma of celery and other umbelliferous plants and possess anti-inflammatory and antioxidant properties[3][4]. The growing interest in phthalides for drug development necessitates a deep understanding of their biosynthesis to enable sustainable production through metabolic engineering and synthetic biology approaches.

The Core Biosynthetic Blueprint: A Tale of Two Pathways

The biosynthesis of the phthalide scaffold is a fascinating example of metabolic convergence, primarily drawing from two major pathways: the polyketide pathway and the shikimate/phenylpropanoid pathway. The specific route employed depends on the organism and the particular phthalide being synthesized.

The Polyketide Pathway: The Aromatic Foundation

The backbone of most phthalides is assembled by a polyketide synthase (PKS) enzyme. Feeding experiments with ¹⁴C-labeled acetic acid in Levisticum officinale have shown the incorporation of seven C-C units into the structure of ligustilide, strongly suggesting a polyketide origin[1]. PKSs are large, multifunctional enzymes that catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to generate a linear polyketide chain.

A Fungal Paradigm: Mycophenolic Acid Biosynthesis

The biosynthesis of the fungal phthalide, mycophenolic acid (MPA), in Penicillium brevicompactum provides a well-characterized model for the initial steps of phthalide formation. The key enzyme, a non-reducing polyketide synthase (NR-PKS) designated as MpaC, catalyzes the formation of the initial polyketide chain. This is followed by the action of tailoring enzymes that modify and cyclize the chain to form the phthalide ring.

The proposed initial steps in MPA biosynthesis are as follows:

-

Chain Assembly: The NR-PKS MpaC iteratively condenses one molecule of acetyl-CoA with three molecules of malonyl-CoA.

-

Cyclization and Aromatization: The polyketide chain is then cyclized and aromatized to form an orsellinic acid-type intermediate.

-

Oxidative Modification and Lactonization: A series of oxidative modifications, including hydroxylation and side-chain cleavage, followed by lactonization, leads to the formation of the phthalide core of MPA.

The Phenylpropanoid Connection: An Alternative Route to Aromaticity

In some plants, particularly in the Apiaceae family, the biosynthesis of certain phthalides, such as sedanolide, is proposed to be initiated from the shikimate and phenylpropanoid pathways[3]. This route utilizes the aromatic amino acid phenylalanine as a starting precursor.

The proposed pathway for sedanolide biosynthesis involves:

-

Deamination of Phenylalanine: Phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).

-

Chain Extension and Cyclization: The cinnamic acid backbone is then likely extended with acetate units via a PKS-like mechanism, followed by cyclization and reduction to form the tetrahydrophthalide ring of sedanolide.

The precise enzymatic machinery that links the phenylpropanoid and polyketide pathways in phthalide biosynthesis is an active area of research.

The Finer Details: Tailoring Enzymes Sculpting Diversity

The initial phthalide scaffold, once formed, undergoes a series of modifications by "tailoring" enzymes. These enzymes, including oxidoreductases, methyltransferases, and acyltransferases, are responsible for the vast structural diversity observed in naturally occurring phthalides. A recent breakthrough in the field has been the identification and characterization of key tailoring enzymes in the biosynthesis of l-3-n-butylphthalide (l-NBP) in Ligusticum chuanxiong.

The Critical Desaturation Step: Formation of the Butylidene Side Chain

A pivotal step in the biosynthesis of many bioactive phthalides is the formation of a double bond in the lactone ring. In L. chuanxiong, a set of phthalide C-4/C-5 desaturases (P4,5Ds) have been identified that catalyze the conversion of senkyunolide A to l-NBP and ligustilide to butylidenephthalide[2]. These enzymes belong to two different families: the Fe(II)/2-oxoglutarate-dependent dioxygenases (2OGDs) and the cytochrome P450 monooxygenases (CYPs).

The discovery of these desaturases has provided crucial insights into the later stages of phthalide biosynthesis and has opened up new avenues for the metabolic engineering of high-value phthalides.

Experimental Workflows for Elucidating Phthalide Biosynthesis

The investigation of phthalide biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed protocols for key experiments.

Protocol: Heterologous Expression and Purification of Phthalide C-4/C-5 Desaturases in E. coli

This protocol describes the expression and purification of the recently identified 2OGD and CYP enzymes from L. chuanxiong.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a suitable tag (e.g., pET-28a with an N-terminal His-tag)

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

SDS-PAGE analysis reagents

Procedure:

-

Gene Synthesis and Cloning: Codon-optimize the coding sequences of the P4,5D genes from L. chuanxiong for E. coli expression. Synthesize the genes and clone them into the expression vector.

-

Transformation: Transform the expression plasmids into the E. coli expression strain.

-

Expression:

-

Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18°C) for 16-20 hours to enhance soluble protein expression.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

-

Purification:

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged protein with elution buffer.

-

Analyze the purified protein by SDS-PAGE.

-

Protocol: In Vitro Enzyme Assay for Phthalide C-4/C-5 Desaturases

This protocol is designed to determine the activity and substrate specificity of the purified P4,5D enzymes.

Materials:

-

Purified P4,5D enzyme

-

Substrates (e.g., senkyunolide A, ligustilide) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 2 mM ascorbate, 2 mM 2-oxoglutarate, 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O for 2OGDs)

-

NADPH regeneration system (for CYPs)

-

Quenching solution (e.g., methanol or acetonitrile)

-

HPLC or GC-MS for product analysis

Procedure:

-

Reaction Setup:

-

Prepare the reaction mixture containing the reaction buffer and the purified enzyme.

-

For CYP enzymes, include an NADPH regeneration system.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

-

Initiate the Reaction: Start the reaction by adding the substrate.

-

Incubation: Incubate the reaction for a specific time period (e.g., 30-60 minutes).

-

Quenching: Stop the reaction by adding the quenching solution.

-

Analysis:

-

Centrifuge the quenched reaction to precipitate the enzyme.

-

Analyze the supernatant by HPLC or GC-MS to identify and quantify the product (e.g., l-NBP or butylidenephthalide).

-

Run appropriate controls (e.g., no enzyme, no substrate) in parallel.

-

Regulation of Phthalide Biosynthesis: A Coordinated Effort

The production of phthalides is tightly regulated at the transcriptional level, often in response to developmental cues and environmental stresses. Transcription factors (TFs) from the MYB and bHLH families are known to play a crucial role in regulating the expression of genes in the phenylpropanoid pathway, and it is likely that they also control the biosynthesis of phthalides derived from this pathway.

Transcriptome analysis of Angelica sinensis has revealed that the expression of several genes encoding enzymes potentially involved in phthalide biosynthesis is upregulated during specific developmental stages or in response to elicitors like methyl jasmonate[1]. This suggests a complex regulatory network that fine-tunes the production of these valuable secondary metabolites.

Future Perspectives: Metabolic Engineering and Synthetic Biology

A thorough understanding of the phthalide biosynthetic pathway is paramount for the development of metabolic engineering strategies to produce these compounds in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. The identification of the key PKSs and tailoring enzymes provides the necessary genetic toolkit for reconstructing the pathway in a heterologous system.

Future research will likely focus on:

-

The complete elucidation of the biosynthetic pathways for a wider range of phthalides.

-

The characterization of the PKSs responsible for the formation of the phthalide scaffold in plants.

-

The engineering of microbial strains for the high-level production of specific phthalides.

-

The exploration of the regulatory networks to enhance phthalide production in their native plant hosts.

Conclusion

The biosynthesis of phthalides in nature is a captivating example of how simple building blocks are transformed into complex and biologically active molecules. The convergence of the polyketide and phenylpropanoid pathways, coupled with the intricate work of tailoring enzymes, gives rise to the remarkable chemical diversity of this compound class. The recent advances in identifying key biosynthetic genes have paved the way for a deeper understanding of these pathways and have provided the tools for their manipulation. As our knowledge continues to expand, so too will our ability to harness the power of nature's biosynthetic machinery for the sustainable production of valuable phthalide-based pharmaceuticals.

References

-

Feng, W. M., Liu, P., Yan, H., & Duan, J. A. (2022). Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis. Frontiers in Plant Science, 13, 928760. [Link]

-

Chen, X., et al. (2023). Haplotype-phased genome reveals the butylphthalide biosynthesis and hybrid origin of Ligusticum chuanxiong. bioRxiv. [Link]

- Beck, J., et al. (2013). The Structural Diversity of Phthalides from the Apiaceae.

- Dewick, P. M. (2009). Medicinal Natural Products: A Biosynthetic Approach. John Wiley & Sons.

- Miyazawa, M., et al. (2004). Insecticidal activity of phthalides from the roots of Angelica acutiloba against Drosophila melanogaster. Journal of Agricultural and Food Chemistry, 52(14), 4411-4415.

- Zou, K., et al. (2018). 3-n-Butylphthalide (NBP): a promising neuroprotective agent for ischemic stroke. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 17(10), 754-767.

- Tang, Y., et al. (2021). Phthalides from Angelica sinensis: a review on the extraction, separation, analysis, and bioactivities.

- Isman, M. B. (2006). Botanical insecticides, deterrents, and repellents in modern agriculture and an increasingly regulated world. Annu. Rev. Entomol., 51, 45-66.

-

Grokipedia. (n.d.). Sedanolide. Retrieved January 25, 2026, from [Link]

-

Caring Sunshine. (n.d.). Ingredient: Phthalide. Retrieved January 25, 2026, from [Link]

Sources

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of 6-Hydroxy-7-methoxyphthalide

Abstract

This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 6-Hydroxy-7-methoxyphthalide. Phthalides are a significant class of natural compounds, and precise analytical methods are crucial for quality control, pharmacokinetic studies, and product development.[1] This application note provides a comprehensive guide, from the scientific rationale behind the method development to a step-by-step protocol and a full validation summary in accordance with international guidelines.

Introduction and Scientific Rationale

This compound is a naturally occurring phthalide derivative found in various plant species. Phthalides, as a chemical class, are known for their diverse biological activities and are often key constituents in traditional herbal medicines.[1] The development of a reliable analytical method is paramount for standardizing raw materials, ensuring the quality of finished products, and conducting pharmacological research.

The objective of this work was to develop and validate a simple, precise, and accurate isocratic reversed-phase HPLC method with UV detection for the determination of this compound.

Analyte Properties and Chromatographic Strategy

The chemical structure of this compound (Molecular Formula: C₁₀H₁₀O₅) contains a fused ring system with polar functional groups, including a hydroxyl and a methoxy group, alongside a lactone ring. This structure imparts moderate polarity, making it an ideal candidate for reversed-phase HPLC.[2]

-

Stationary Phase Selection: A C18 (octadecylsilyl) column was chosen as the stationary phase. This nonpolar stationary phase is the benchmark for separating moderately polar compounds and is prevalent in the analysis of phthalides.[3] It provides excellent retention and resolution for such analytes.

-

Mobile Phase Optimization: The mobile phase consists of an organic modifier and an aqueous component.

-

Organic Solvent: Acetonitrile was selected over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.

-

Aqueous Phase & pH Control: The phenolic hydroxyl group on the phthalide ring is weakly acidic. To ensure consistent retention times and sharp, symmetrical peak shapes, its ionization must be suppressed. This is achieved by acidifying the aqueous component of the mobile phase. A 0.1% solution of formic acid in water is sufficient to maintain a low pH, keeping the analyte in its neutral, un-ionized form.

-

-

Detection Wavelength (λmax): The conjugated aromatic system of the phthalide structure serves as a chromophore, allowing for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector. The optimal detection wavelength is determined by scanning a standard solution of the analyte across the UV spectrum to find the wavelength of maximum absorbance (λmax), thereby maximizing sensitivity. For this compound, a wavelength of 254 nm is typically effective.

Detailed Analytical Protocol

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/PDA detector.

-

Analytical Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Reference Standard: this compound (purity ≥ 98%).

-

Reagents:

-

Acetonitrile (HPLC grade).

-

Formic Acid (LC-MS grade).

-

Water (HPLC or Milli-Q grade).

-

-

Glassware & Equipment: Calibrated analytical balance, Class A volumetric flasks and pipettes, ultrasonic bath, 0.45 µm syringe filters.

Preparation of Solutions

-

Mobile Phase A: 0.1% Formic Acid in Water (v/v). Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade water.

-

Mobile Phase B: Acetonitrile.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with methanol. Sonicate if necessary to ensure complete dissolution.

-

Working Standards & Calibration Curve: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.

Sample Preparation (Example from a Plant Matrix)

-

Accurately weigh 1.0 g of the powdered, dried plant material into a 50 mL centrifuge tube.

-

Add 25 mL of methanol.

-

Vortex to mix and place in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

If necessary, dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.

HPLC Operating Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (40:60, v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

Method Validation: A Self-Validating System

The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[4] The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

System Suitability Testing (SST)

Before any analysis, the chromatographic system's performance must be verified. This is achieved by making five replicate injections of a working standard (e.g., 25 µg/mL).

| SST Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| % RSD of Peak Area | ≤ 2.0% |

| % RSD of Retention Time | ≤ 1.0% |

Validation Parameters

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This was confirmed by injecting a blank (mobile phase), a placebo (sample matrix without analyte), a standard solution, and a sample solution. The absence of interfering peaks at the retention time of this compound in the blank and placebo chromatograms indicates specificity. Peak purity analysis using a PDA detector further confirms the homogeneity of the analyte peak.

-

Linearity: A minimum of five concentrations are recommended to establish linearity.[4] The linearity was assessed by injecting the prepared calibration standards (1-100 µg/mL) in triplicate. The peak area was plotted against the concentration, and the relationship was evaluated by linear regression.

-

Acceptance Criterion: The correlation coefficient (r²) must be ≥ 0.999.

-

-

Accuracy (Recovery): Accuracy was determined by a spike-recovery study. Known amounts of the standard stock solution were added to a pre-analyzed sample at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The samples were then analyzed, and the percent recovery was calculated.

-

Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.

-

-

Precision:

-

Repeatability (Intra-day Precision): Six replicate preparations of a sample were analyzed on the same day by the same analyst.

-

Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed on a different day by a different analyst using a different instrument.

-

Acceptance Criterion: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision must be ≤ 2.0%.[6]

-

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): These were determined based on the signal-to-noise (S/N) ratio.

-

LOD: The concentration that yields an S/N ratio of approximately 3:1.

-

LOQ: The concentration that yields an S/N ratio of approximately 10:1. The LOQ was confirmed to be precise and accurate.

-

-

Robustness: The reliability of the method was tested by making small, deliberate variations to the method parameters, including:

-

Flow Rate (± 0.1 mL/min)

-

Column Temperature (± 5 °C)

-

Mobile Phase Composition (± 2% organic content)

-

Acceptance Criterion: The system suitability parameters must still be met, and the results should not be significantly affected by these minor changes.

-

Visualizations

Experimental Workflow Diagram

Caption: Overall experimental workflow from sample and standard preparation to final data reporting.

Method Validation Logic Diagram

Caption: Interrelationship of key parameters evaluated during HPLC method validation.

References

-

PubChem. (n.d.). 7-Hydroxy-5-methyl-2-(2-oxopropyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl) - PubChem. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2010). Quantitative HPLC Method for Determining Two of the Major Active Phthalides from Ligusticum porteri Roots. Retrieved January 25, 2026, from [Link]

-

European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 25, 2026, from [Link]

-

U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved January 25, 2026, from [Link]

-

Beck, J. P., et al. (2011). The Structural Diversity of Phthalides from the Apiaceae. Journal of Natural Products. Retrieved January 25, 2026, from [Link]

-

PubMed. (2010). Quantitative HPLC method for determining two of the major active phthalides from Ligusticum porteri roots. Retrieved January 25, 2026, from [Link]

-

Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved January 25, 2026, from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Phthalates. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 4,6-Dihydroxy-5-methoxy-7-methylphthalide. Retrieved January 25, 2026, from [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved January 25, 2026, from [Link]

-

Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved January 25, 2026, from [Link]

-

Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Retrieved January 25, 2026, from [Link]/article/step-step-analytical-methods-validation-and-protocol-quality-system-compliance-industry)

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4,6-Dihydroxy-5-methoxy-7-methylphthalide | C10H10O5 | CID 50991408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 6. demarcheiso17025.com [demarcheiso17025.com]

Application Notes and Protocols for the NMR Spectroscopy of Substituted Phthalides

Abstract

Substituted phthalides are a prominent class of bicyclic lactones, forming the core scaffold of numerous natural products and pharmacologically active molecules.[1][2] Their biological significance necessitates robust and unequivocal structural characterization, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the NMR analysis of substituted phthalides. Moving beyond a simple recitation of steps, this document elucidates the causality behind experimental choices, providing field-proven insights into sample preparation, spectral acquisition, and in-depth data interpretation. We present detailed protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments, tailored specifically for the challenges and nuances of the phthalide scaffold.

Introduction: The Phthalide Scaffold and the Central Role of NMR

The fundamental phthalide structure consists of a benzene ring fused to a γ-lactone.[1] Substitutions can occur on the aromatic ring (positions 4, 5, 6, 7) or, most commonly, at the C3 position, which is often a stereocenter. These substitutions give rise to a vast array of derivatives with diverse chemical properties and biological activities, from antifungal to anti-inflammatory effects.[3]

Given this structural diversity, unambiguous characterization is paramount. While techniques like mass spectrometry provide molecular weight information, only NMR spectroscopy offers a complete picture of atom connectivity, functional group environment, and three-dimensional stereochemistry.[4] Modern NMR methods, including 1D and 2D techniques, are essential for the complete assignment of proton (¹H) and carbon (¹³C) signals, which is the foundation of structural elucidation.[5][6]

Foundational Strategy: A Step-Wise Approach to Phthalide Characterization

A successful NMR analysis of a substituted phthalide follows a logical progression, starting with simple, information-rich experiments and moving to more complex techniques to resolve specific structural questions. This workflow ensures efficient use of instrument time and a systematic assembly of the molecular puzzle.

Figure 1: A systematic workflow for the NMR-based structural elucidation of substituted phthalides.

Experimental Protocols and Methodologies

Sample Preparation: The Foundation of High-Quality Spectra

The quality of your NMR data is fundamentally dependent on meticulous sample preparation. Inadequate preparation can lead to poor resolution, broadened lines, and interfering impurity signals, complicating spectral interpretation.[7]

Protocol 1: Standard Sample Preparation for Phthalide Analysis

-

Mass Determination: Accurately weigh 5-10 mg of the purified substituted phthalide using a microbalance. For quantitative NMR (qNMR), a more precise mass (to 0.001 mg) is essential.[8]

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many phthalide derivatives. Other solvents like DMSO-d₆, Acetone-d₆, or Methanol-d₄ can be used depending on the sample's polarity.

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[7] Use a vortex mixer to ensure complete dissolution. Visually inspect the solution against a light source to confirm that no particulate matter remains.

-

Filtration and Transfer: To remove any microscopic dust or undissolved particles, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7] This step is critical for achieving good spectral lineshape.

-

Labeling: Clearly label the NMR tube with a unique identifier corresponding to your laboratory notebook.

Expert Insight: The choice of solvent can subtly alter chemical shifts due to solvent-solute interactions. When comparing data with literature values, it is crucial to use the same solvent.[9] For example, aromatic protons often show better resolution in C₆D₆ due to the solvent's anisotropic effects.

Acquiring the Data: A Multi-Nuclear, Multi-Dimensional Approach

All spectra should be acquired on a high-resolution NMR spectrometer (400 MHz or higher is recommended) at a constant temperature (e.g., 298 K) to ensure reproducibility.[5]

¹H NMR: The Initial Fingerprint

The ¹H NMR spectrum provides the first and most information-dense overview of the molecule. It reveals the number of distinct proton environments, their electronic shielding, and their through-bond scalar coupling relationships.

Protocol 2: Standard ¹H NMR Acquisition

-

Instrument Setup: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees (to allow for shorter relaxation delays).

-

Spectral Width: Typically 12-16 ppm, centered around 6-7 ppm.

-

Acquisition Time (at): 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): 1-2 seconds.

-